tetraethyl 2,2'-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate
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Overview
Description
Tetraethyl 2,2’-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraethyl 2,2’-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate typically involves a series of condensation reactions. The starting materials often include hydrazine derivatives and diethyl esters of dicarboxylic acids. The reaction conditions usually require the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 2,2’-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Tetraethyl 2,2’-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tetraethyl 2,2’-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetraethyl 2,2’-{methylenebis[(2-methyl-4,1-cyclohexanediyl)imino]}disuccinate: A similar compound with a different core structure but similar functional groups.
2,2’-{anthracene-9,10-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis(1,3-thiazole): Another compound with a similar hydrazine-based structure.
Uniqueness
Tetraethyl 2,2’-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate is unique due to its specific arrangement of functional groups and the resulting chemical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research.
Properties
Molecular Formula |
C21H34N6O8 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
ethyl (Z)-2-[(E)-N'-[(E)-[(4E)-4-[(E)-[(E)-1-amino-3-ethoxy-2-ethoxycarbonyl-3-hydroxyprop-2-enylidene]hydrazinylidene]pentan-2-ylidene]amino]carbamimidoyl]-3-ethoxy-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C21H34N6O8/c1-7-32-18(28)14(19(29)33-8-2)16(22)26-24-12(5)11-13(6)25-27-17(23)15(20(30)34-9-3)21(31)35-10-4/h28,30H,7-11H2,1-6H3,(H2,22,26)(H2,23,27)/b18-14-,20-15+,24-12+,25-13+ |
InChI Key |
GSENCIAICBZDEF-GWRSQVMESA-N |
Isomeric SMILES |
CCO/C(=C(\C(=N/N=C(\C)/C/C(=N/N=C(\C(=C(/O)\OCC)\C(=O)OCC)/N)/C)\N)/C(=O)OCC)/O |
Canonical SMILES |
CCOC(=C(C(=NN=C(C)CC(=NN=C(C(=C(O)OCC)C(=O)OCC)N)C)N)C(=O)OCC)O |
Origin of Product |
United States |
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